Physicochemical Property Comparison vs. Fragment Comparator
The computed octanol‑water partition coefficient (XLogP3) of the target compound is −0.2, compared with +0.7 for the fragment N,N‑dimethylpyridine‑3‑sulfonamide (CAS 4810‑41‑7) [1][2]. The target compound also has a substantially higher molecular weight (362.5 vs. 186.2 g/mol) and a greater number of hydrogen‑bond acceptors (8 vs. 4) [1][2]. These properties indicate that the intact dual‑sulfonamide molecule occupies a different region of drug‑likeness space and would be expected to exhibit distinct permeability, solubility, and target‑binding profiles relative to the fragment.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular descriptors |
|---|---|
| Target Compound Data | XLogP3 = −0.2; MW = 362.5 g/mol; HBA = 8; HBD = 1 [1] |
| Comparator Or Baseline | N,N-Dimethylpyridine-3-sulfonamide (CAS 4810-41-7): XLogP3 = +0.7; MW = 186.2 g/mol; HBA = 4; HBD = 0 [2] |
| Quantified Difference | ΔXLogP3 = −0.9 log units; ΔMW = +176.3 g/mol; ΔHBA = +4 |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs descriptors (PubChem release 2021.05.07) |
Why This Matters
The marked difference in lipophilicity and hydrogen‑bond capacity means that the target compound and the fragment would distribute differently in biological compartments and interact with distinct sets of targets; therefore, a procurement decision cannot rely on fragment‑level data alone.
- [1] PubChem Compound Summary for CID 126853015, N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 4810-41-7, N,N-Dimethylpyridine-3-sulfonamide. National Center for Biotechnology Information. View Source
